molecular formula C8H5Cl2N3O B13010619 2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

Cat. No.: B13010619
M. Wt: 230.05 g/mol
InChI Key: AYUPLLTYXJFTFN-UHFFFAOYSA-N
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Description

2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is a complex organic compound that belongs to the class of fused heterocycles. This compound is characterized by the presence of a pyrrolo[2,1-f][1,2,4]triazine core, which is a bicyclic structure containing nitrogen atoms.

Preparation Methods

The synthesis of 2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the formation of the pyrrolo[2,1-f][1,2,4]triazine core from pyrrole derivatives. This process typically includes steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and subsequent cyclization . Industrial production methods often employ transition metal-mediated synthesis and multistep synthesis protocols to ensure high yield and purity .

Chemical Reactions Analysis

2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition is particularly useful in cancer therapy, where the overactivation of kinases is a common feature .

Comparison with Similar Compounds

2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde is unique due to its specific structural features and reactivity. Similar compounds include:

    Avapritinib: A kinase inhibitor used in cancer therapy.

    Remdesivir: An antiviral drug used in the treatment of COVID-19.

    Brivanib Alaninate: An antitumorigenic drug.

These compounds share the pyrrolo[2,1-f][1,2,4]triazine core but differ in their functional groups and specific applications, highlighting the versatility and importance of this chemical scaffold .

Properties

Molecular Formula

C8H5Cl2N3O

Molecular Weight

230.05 g/mol

IUPAC Name

2-(2,4-dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde

InChI

InChI=1S/C8H5Cl2N3O/c9-7-6-2-1-5(3-4-14)13(6)12-8(10)11-7/h1-2,4H,3H2

InChI Key

AYUPLLTYXJFTFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC(=N2)Cl)Cl)CC=O

Origin of Product

United States

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